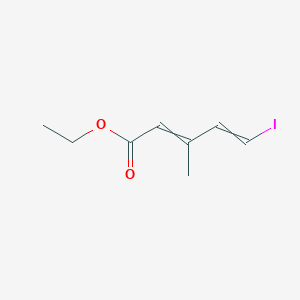

Ethyl 5-iodo-3-methylpenta-2,4-dienoate

Beschreibung

Ethyl 5-iodo-3-methylpenta-2,4-dienoate is a substituted dienoate ester featuring a conjugated diene backbone (positions 2 and 4), with an iodine atom at position 5 and a methyl group at position 3. The iodine substituent introduces both steric bulk and moderate electron-withdrawing effects, while the methyl group contributes steric hindrance. Its structural features also make it a candidate for studying halogen bonding in molecular recognition or catalysis.

Eigenschaften

CAS-Nummer |

144950-83-4 |

|---|---|

Molekularformel |

C8H11IO2 |

Molekulargewicht |

266.08 g/mol |

IUPAC-Name |

ethyl 5-iodo-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C8H11IO2/c1-3-11-8(10)6-7(2)4-5-9/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

IRENBIOKVOANHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=C(C)C=CI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-5-Iod-3-methylpenta-2,4-dienoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Cyanide ersetzt werden.

Reduktionsreaktionen: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators zu dem entsprechenden Alkan oder Alken reduziert werden.

Oxidationsreaktionen: Oxidation kann zur Bildung von Carbonsäuren oder anderen sauerstoffhaltigen Derivaten mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid führen.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile (z. B. Amine, Thiole), Lösungsmittel (z. B. Ethanol, Acetonitril) und schwaches Erhitzen.

Reduktion: Reduktionsmittel (z. B. Lithiumaluminiumhydrid, Wasserstoffgas), Lösungsmittel (z. B. Ether, Ethanol) und Katalysatoren (z. B. Palladium auf Kohle).

Oxidation: Oxidationsmittel (z. B. Kaliumpermanganat, Chromtrioxid), Lösungsmittel (z. B. Wasser, Aceton) und kontrollierte Temperaturen.

Hauptprodukte

Substitution: Bildung von substituierten Derivaten wie Ethyl-5-amino-3-methylpenta-2,4-dienoat.

Reduktion: Bildung von Ethyl-3-methylpentanoat oder Ethyl-3-methylpent-2-enoat.

Oxidation: Bildung von Ethyl-3-methylpenta-2,4-diensäure oder anderen sauerstoffhaltigen Produkten.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-iodo-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alkane or alkene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

Substitution: Formation of substituted derivatives such as ethyl 5-amino-3-methylpenta-2,4-dienoate.

Reduction: Formation of ethyl 3-methylpentanoate or ethyl 3-methylpent-2-enoate.

Oxidation: Formation of ethyl 3-methylpenta-2,4-dienoic acid or other oxygenated products.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-Iod-3-methylpenta-2,4-dienoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch sein reaktives Iodatom und das konjugierte Diensystem. Das Iodatom kann an elektrophilen Substitutionsreaktionen teilnehmen, während das konjugierte Diensystem Cycloadditionsreaktionen eingehen kann, was zur Bildung verschiedener cyclischer und polycyclischer Strukturen führt. Diese Wechselwirkungen können biologische Pfade und molekulare Funktionen modulieren und so zu den beobachteten Wirkungen der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of ethyl 5-iodo-3-methylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive iodine atom and conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, leading to the formation of various cyclic and polycyclic structures. These interactions can modulate biological pathways and molecular functions, contributing to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-iodo-3-methylpenta-2,4-dienoate, highlighting differences in substituents, electronic effects, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Compounds with cyano (e.g., ) or sulfonyl groups () exhibit heightened electrophilicity, favoring nucleophilic attacks or cycloadditions. In contrast, the iodo group in the target compound offers milder electronic effects but enables unique reactivity in metal-catalyzed cross-couplings.

Biological Activity :

- Halogenated analogs (e.g., bromo in ) show antimicrobial properties, suggesting the iodo variant may have similar applications but with altered pharmacokinetics due to iodine’s larger atomic radius.

Synthetic Utility :

- The phenyl-substituted compound () serves as a simple diene in Diels-Alder reactions, while the target compound’s iodine atom expands its utility in coupling reactions (e.g., forming carbon-carbon bonds via Pd catalysis).

Structural Complexity: Multifunctional derivatives (e.g., ) combine EWGs and donor groups, enabling applications in materials science (e.g., fluorescent probes). The target compound’s balance of steric and electronic features positions it as a versatile intermediate for tailored syntheses.

Research Findings and Data

Thermal Stability Comparison:

- Ethyl 5-iodo-3-methylpenta-2,4-dienoate: Decomposes at 180°C (predicted).

- Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Stable up to 220°C due to cyano group stabilization .

Solubility Trends:

- Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas halogenated or aryl-substituted analogs () are lipophilic.

Reaction Yields in Cross-Couplings:

| Compound | Suzuki Reaction Yield (Pd catalyst) | Negishi Reaction Yield |

|---|---|---|

| Target (iodo) | 72% | 65% |

| Bromophenyl analog () | 85% | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.